(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid
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Overview
Description
(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid is an organoboron compound that features both an indole ring and a boronic acid functional group. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen atom in the indole ring, making this compound particularly useful in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid typically involves the borylation of an indole derivative. One common method is the rhodium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for more efficient production .
Chemical Reactions Analysis
Types of Reactions
(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Substitution Reactions: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or toluene are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: Boronic esters or alcohols.
Reduction: Reduced boronic acids or alcohols.
Scientific Research Applications
(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: Serves as a probe for studying biological processes involving boron-containing compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The Boc group protects the indole nitrogen, allowing for selective reactions at other positions on the molecule.
Comparison with Similar Compounds
Similar Compounds
(1-(tert-Butoxycarbonyl)-1H-pyrazole-4-boronic acid): Similar in structure but contains a pyrazole ring instead of an indole ring.
Phenylboronic acid: Lacks the Boc protecting group and the indole ring, making it less versatile in certain synthetic applications.
Uniqueness
(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid is unique due to the presence of both the Boc-protected indole ring and the boronic acid group. This combination allows for selective reactions and makes it a valuable intermediate in complex organic syntheses.
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-8-7-9-10(14(17)18)5-4-6-11(9)15/h4-8,17-18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCFJRCULIWLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CN(C2=CC=C1)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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